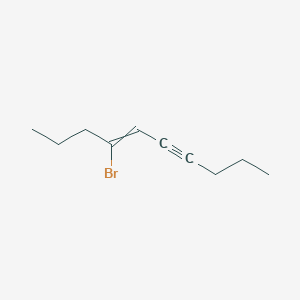

4-Bromodec-4-en-6-yne

Description

4-Bromodec-4-en-6-yne is an organobromine compound characterized by a conjugated system containing both a carbon-carbon double bond (en) and a carbon-carbon triple bond (yne) within a 10-carbon chain. The bromine atom is positioned at the fourth carbon, adjacent to the double bond, while the triple bond resides between carbons 6 and 5. This unique arrangement confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and cycloadditions. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol.

The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which polarizes the double bond, and the electron-rich triple bond, creating opportunities for regioselective transformations. Applications include its use in synthesizing complex alkenes, alkynes, and heterocycles .

Properties

CAS No. |

919123-65-2 |

|---|---|

Molecular Formula |

C10H15Br |

Molecular Weight |

215.13 g/mol |

IUPAC Name |

4-bromodec-4-en-6-yne |

InChI |

InChI=1S/C10H15Br/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3 |

InChI Key |

AYUNSIICPCGMPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC=C(CCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromodec-4-en-6-yne can be synthesized through several methods. One common approach involves the bromination of dec-4-en-6-yne. This reaction typically uses bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Bromodec-4-en-6-yne may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromodec-4-en-6-yne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens (e.g., Br₂, Cl₂) or hydrogen (H₂) in the presence of catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes or alkenes.

Common Reagents and Conditions

Bromine (Br₂): Used for bromination reactions.

Hydrogen (H₂): Used in hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

Sodium Hydroxide (NaOH): Used in substitution reactions to replace the bromine atom with hydroxyl groups.

Major Products Formed

Substitution Products: Formation of alcohols, amines, or other substituted derivatives.

Addition Products: Formation of dibromo compounds or hydrogenated alkanes/alkenes.

Oxidation Products: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

4-Bromodec-4-en-6-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromodec-4-en-6-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can undergo addition reactions with various biomolecules, leading to the formation of covalent adducts. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-Bromodec-4-en-6-yne:

Key Differences in Reactivity and Stability

- Halogen Effects : The bromine atom in 4-Bromodec-4-en-6-yne enhances electrophilicity at C4 compared to its chlorine analogue, enabling more efficient cross-coupling reactions (e.g., with Grignard reagents). However, the C5-bromo isomer exhibits faster substitution due to reduced steric interference from the triple bond .

- Conjugation vs. Aromaticity : Unlike 6-Bromo-4-methoxyindole (an aromatic heterocycle), 4-Bromodec-4-en-6-yne lacks aromatic stabilization, making it more prone to addition reactions. The indole derivative’s methoxy group further directs electrophilic substitution to specific ring positions .

- Triple Bond Influence: The alkyne in 4-Bromodec-4-en-6-yne participates in cyclopropanation reactions, a feature absent in non-halogenated Dec-4-en-6-yne.

Physicochemical Properties

| Property | 4-Bromodec-4-en-6-yne | 5-Bromodec-4-en-6-yne | 4-Chlorodec-4-en-6-yne |

|---|---|---|---|

| Boiling Point (°C) | ~215 (est.) | ~208 (est.) | ~195 (est.) |

| Melting Point (°C) | -30 to -25 | -35 to -30 | -40 to -35 |

| Solubility | Low in water; high in DCM | Similar to C4 isomer | Slightly higher in THF |

Note: Estimated values based on alkyl halide trends; experimental data remains scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.